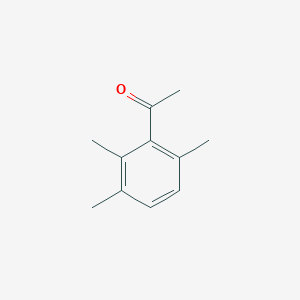

2,3,6-Trimethylacetophenone

Description

Chemical Significance and Research Trajectories

The chemical significance of 2,4,6-trimethylacetophenone stems from its role as a versatile intermediate and building block in organic synthesis. ontosight.aifishersci.ca Its structure makes it a valuable precursor for creating more complex organic molecules. ontosight.ai

Key research trajectories involving this compound include:

Friedel-Crafts Acylation: The synthesis of 2,4,6-trimethylacetophenone is a classic example of the Friedel-Crafts acylation reaction, where mesitylene (B46885) (1,3,5-trimethylbenzene) is acylated with acetyl chloride. ontosight.aiprepchem.com Detailed studies have explored the conditions and mechanisms of this reaction, including the potential for mono- and di-acylation of mesitylene. rsc.orgrsc.org Research has also investigated the use of various catalysts, such as rare earth metal triflates, to improve the efficiency of this synthesis. oup.com

Photochemistry: The photochemical behavior of 2,4,6-trimethylacetophenone has been a subject of investigation. Laser flash photolysis studies have been used to examine its transient species, such as triplet states and biradicals, providing insights into its photochemical reaction pathways. cdnsciencepub.comscite.ai

Enolate Chemistry: The steric hindrance provided by the three methyl groups influences the formation and reactivity of its enolate. Researchers have synthesized and characterized mixed-metal enolate complexes derived from 2,4,6-trimethylacetophenone, such as those involving sodium, lithium, and magnesium. acs.orgacs.org These studies contribute to the broader understanding of enolate chemistry and its applications in synthesis.

Polymerization: The compound has been utilized in the study of polymerization processes. For instance, it has been used as an initiator in the polymerization of methyl methacrylate. thegoodscentscompany.comresearchgate.netrsc.org

Rationale for Comprehensive Study of 2,4,6-Trimethylacetophenone

The comprehensive study of 2,4,6-trimethylacetophenone is warranted due to its unique molecular structure and resulting reactivity. The steric hindrance imposed by the ortho-methyl groups significantly influences its chemical behavior, making it a valuable model compound for investigating steric effects in various organic reactions. stackexchange.com

Furthermore, its applications as a precursor in the synthesis of pharmaceuticals and dyes highlight its practical importance. ontosight.ai A thorough understanding of its properties and reactions is crucial for developing new synthetic methodologies and functional materials. The study of its photochemical properties also contributes to the fundamental knowledge of photochemistry and its potential applications in areas like UV-curable coatings and inks. cymitquimica.com

Chemical and Physical Properties of 2,4,6-Trimethylacetophenone

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 235-236 °C |

| Density | 0.975 g/mL at 25 °C |

| Refractive Index | 1.517 |

| Flash Point | 113 °C (closed cup) |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.comsigmaaldrich.combiosynth.comthermofisher.comacmec.com.cn

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKUYCGSPCDDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541838 | |

| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54200-67-8 | |

| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trimethylacetophenone and Its Derivatives

Classical and Catalytic Acylation of Aromatic Precursors

The introduction of an acetyl group onto an aromatic ring, a process known as acylation, is a fundamental method for synthesizing aryl ketones like 2,4,6-trimethylacetophenone. This can be achieved through classical methods employing stoichiometric catalysts or more modern approaches using heterogeneous catalysts.

The most direct route to 2,4,6-trimethylacetophenone is the Friedel-Crafts acylation of 1,3,5-trimethylbenzene, also known as mesitylene (B46885). wikipedia.org This electrophilic aromatic substitution reaction involves the reaction of mesitylene with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a catalyst. chegg.comchemguide.co.ukchemguide.co.uk

The traditional and widely used method for Friedel-Crafts acylation involves a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.ukchemguide.co.uk In this process, the Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). chemguide.co.uk This electrophile then attacks the electron-rich mesitylene ring to form the ketone product. researchgate.net Given the symmetrical nature of mesitylene, the acylation yields a single product, 2,4,6-trimethylacetophenone. rsc.org The reaction is typically performed in a suitable solvent, such as 1,2-dichloroethane, at controlled temperatures. rsc.org Studies monitoring the reaction have shown that excellent yields can be achieved by carefully controlling the molar ratios of the reactants and catalyst. rsc.org For instance, reactions between the acylium ion intermediate and varying concentrations of mesitylene have resulted in gas chromatography (GC) yields of over 90%. rsc.org

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Yield |

| 1,3,5-Trimethylbenzene (Mesitylene) | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | -10°C to Room Temp | >90% (GC Yield) rsc.org |

In response to the environmental and practical drawbacks of using stoichiometric Lewis acids (such as corrosive reaction conditions and difficult catalyst removal), heterogeneous catalysts have been developed for Friedel-Crafts acylation. gctlc.orgmdpi.com Solid acid catalysts like zeolites and montmorillonite (B579905) clays (B1170129) offer advantages such as easier separation, reusability, and reduced waste. sci-hub.selidsen.com

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong Brønsted and Lewis acid sites. lidsen.com Zeolites like H-BEA, HY, and mordenite (B1173385) have been shown to be effective catalysts for alkylation and acylation reactions. lidsen.com The catalytic activity is influenced by the pore size, acid site distribution, and the introduction of mesoporosity, which can enhance the diffusion of reactants and products, thereby improving catalyst stability. sci-hub.se

Montmorillonite Clays: These are a type of smectite clay that can be acid-activated to serve as efficient catalysts. mdpi.com Montmorillonite K-10 and KSF are commercially available clays that have demonstrated high efficiency in catalyzing acylation reactions with agents like acetic anhydride and acetyl chloride. researchgate.netrsc.org The catalytic activity is attributed to the Lewis acid character of metallic centers within the clay structure. nih.gov These reactions can often be performed under mild, solvent-free conditions, sometimes enhanced by microwave irradiation, representing a greener synthetic alternative. nih.gov

| Catalyst Type | Key Features | Typical Reaction Conditions |

| Zeolites (e.g., H-BEA, Mordenite) | Microporous structure, strong acid sites, shape selectivity. lidsen.com | Liquid phase, elevated temperatures. sci-hub.se |

| Montmorillonite Clays (e.g., K-10, KSF) | Layered aluminosilicate structure, Brønsted and Lewis acidity. mdpi.com | Mild, often solvent-free, can be used with microwave irradiation. researchgate.netnih.gov |

Derivatives of acetophenones can be synthesized through haloacylation, which involves the introduction of a halogen atom. One common method is the α-halogenation of the ketone's methyl group. This reaction typically proceeds by treating the acetophenone (B1666503) derivative with a halogenating agent in the presence of a suitable medium, such as an alcohol. For example, α-halo(methylthio)acetophenones can be prepared by treating the corresponding methylthioacetophenone with a halogenating agent like chlorine or bromine in an alcohol like methanol. google.com This process allows for the synthesis of α-bromo or α-chloro acetophenone derivatives in high yields. google.com This methodology can be applied to 2,4,6-trimethylacetophenone to produce α-halo-2,4,6-trimethylacetophenones, which are versatile intermediates for further chemical synthesis.

Friedel-Crafts Acylation of 1,3,5-Trimethylbenzene

Derivatization via Carbonyl Functionalization

The carbonyl group of 2,4,6-trimethylacetophenone is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from acetophenones. ijarsct.co.in The primary method for their preparation is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde. wikipedia.orgtaylorandfrancis.com

In this reaction, 2,4,6-trimethylacetophenone is condensed with a substituted or unsubstituted aromatic aldehyde. ijarsct.co.in The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. ijarsct.co.innih.gov The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone, or chalcone (B49325). nih.gov This method is highly versatile, and a wide array of chalcone derivatives can be produced by varying the aromatic aldehyde used in the condensation. nih.govjetir.org

General Reaction Scheme: (A general image representing the reaction of 2,4,6-trimethylacetophenone with an Ar-CHO to form a chalcone)

| Acetophenone | Aldehyde | Catalyst/Conditions | Product Class |

| 2,4,6-Trimethylacetophenone | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH in Ethanol | Chalcone (1-(2,4,6-trimethylphenyl)-3-aryl-2-propen-1-one) ijarsct.co.innih.gov |

| Acetophenone | Substituted Benzaldehydes | Solid NaOH, grinding (solvent-free) | α,α′-bis-(substituted-benzylidene)cycloalkanones nih.gov |

| Arylmethyl Ketone | Aldehyde | Cu(OTf)₂, Microwave irradiation (solvent-free) | Chalcones researchgate.net |

Formation of Schiff Bases and Metal Complexes from 2,4,6-Trimethylacetophenone

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (C=N). They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. scispace.comchemistrysteps.com The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. masterorganicchemistry.comlibretexts.org This reaction is generally catalyzed by acid and is reversible. libretexts.orgyoutube.com

While this reaction is broadly applicable, specific examples of Schiff base formation using 2,4,6-trimethylacetophenone as the ketone component are not prevalent in scientific literature. The lack of reported direct syntheses is likely attributable to significant steric hindrance. The two methyl groups at the ortho positions (positions 2 and 6) of the phenyl ring physically obstruct the approach of the primary amine to the carbonyl carbon. This steric crowding makes the initial nucleophilic attack and the subsequent formation of the tetrahedral hemiaminal intermediate energetically unfavorable, thus impeding the reaction.

Despite the challenges with the ketone, related Schiff bases have been synthesized using the isomeric amine, 2,4,6-trimethylaniline (B148799) (mesidine), condensed with various aldehydes. For instance, a Schiff base was prepared by condensing 2,4,6-trimethylphenylamine with vanillin (B372448) in ethanol. nih.gov This demonstrates the viability of the azomethine linkage involving a trimethylated phenyl ring when the steric hindrance at the reaction center is reduced.

Synthesis of Trifluoroacetylated Derivatives

Trifluoroacetylated derivatives of 2,4,6-trimethylacetophenone are significant for their unique chemical properties imparted by the trifluoromethyl group. A key derivative is 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone.

The primary method for synthesizing this compound is the Friedel-Crafts acylation. smolecule.com This reaction involves treating mesitylene (1,3,5-trimethylbenzene) with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). smolecule.com The mesitylene acts as the nucleophilic aromatic ring, and the trifluoroacetyl group is introduced as the electrophile, resulting in the formation of the target ketone.

The reaction can be summarized as: C₆H₃(CH₃)₃ (Mesitylene) + (CF₃CO)₂O (Trifluoroacetic Anhydride) --(AlCl₃)--> (CH₃)₃C₆H₂COCF₃ + CF₃COOH

This synthetic route provides effective access to the trifluoroacetylated acetophenone derivative.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 313-56-4 | chemdad.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁F₃O | chemdad.com |

| Molecular Weight | 216.2 g/mol | chemdad.com |

| Boiling Point | 70-80 °C at 20 mm Hg | chemdad.com |

| Density | 1.136 g/mL at 25 °C | chemdad.com |

| Refractive Index (n²⁰/D) | 1.456 | chemdad.com |

Organometallic Precursor Chemistry for 2,4,6-Trimethylacetophenone Reactions

2,4,6-Trimethylacetophenone serves as a valuable precursor in organometallic chemistry, particularly in the synthesis of metal enolates. The protons on the methyl group of the acetyl moiety are acidic enough to be removed by strong bases, leading to the formation of a nucleophilic enolate.

Research has shown that 2,4,6-trimethylacetophenone can be effectively metalated using organozinc reagents to produce isolable crystalline zinc enolates. acs.orgacs.org The reaction's outcome is dependent on the specific composition of the organozinc base used.

Key findings from these studies include:

Formation of Heterometallic Enolates: The reaction of 2,4,6-trimethylacetophenone with the all-amido homoleptic zincate [LiZn(TMP)₃] (where TMP = 2,2,6,6-tetramethylpiperidide) yields the mixed lithium-zinc enolate compound [(TMEDA)₂Li₂Zn{OC(dCH₂)Mes}₄]. acs.org

Formation of Homometallic Enolates: The use of Zn(TMP)₂ as the base successfully metalates the ketone to produce the simple monomeric zinc enolate [(TMEDA)Zn{OC(═CH₂)Mes}₂]. acs.org

These reactions demonstrate the utility of 2,4,6-trimethylacetophenone as a substrate for generating complex organometallic structures through direct deprotonation. acs.org The resulting metal enolates are important intermediates in various synthetic applications, leveraging their nucleophilic character and tolerance for a range of functional groups. acs.org

| Organometallic Base | Resulting Enolate Product | Product Type | Source(s) |

|---|---|---|---|

| [LiZn(TMP)₃] | [(TMEDA)₂Li₂Zn{OC(dCH₂)Mes}₄] | Heterometallic Lithium-Zinc Enolate | acs.org |

| Zn(TMP)₂ | [(TMEDA)Zn{OC(═CH₂)Mes}₂] | Homometallic Zinc Enolate | acs.org |

Advanced Reaction Mechanisms and Chemical Transformations of 2,4,6 Trimethylacetophenone

Enolization Processes and Metal Enolate Chemistry

Enolates are crucial intermediates in organic synthesis, derived from the deprotonation of carbonyl compounds. wikipedia.org The enolization of 2,4,6-trimethylacetophenone with various metal bases leads to the formation of structurally diverse metal enolates, whose characteristics are dictated by the nature of the metal cation.

Formation and Structural Characterization of Homo- and Heterobimetallic Enolates (Li, Na, K, Mg, Ca, Zn)

The reaction of 2,4,6-trimethylacetophenone with organometallic bases containing alkali (Li, Na, K) and alkaline earth metals (Mg, Ca), as well as zinc, has been shown to produce a variety of enolate structures. These structures are often complex, involving aggregates held together by bridging enolate oxygen atoms. acs.orgfigshare.comstrath.ac.uk

Sodium and Magnesium Enolates: The reaction of 2,4,6-trimethylacetophenone with monosodium-monomagnesium trialkyl (NaMgBu₃) and disodium-monomagnesium tetraalkyl (Na₂MgBu₄) complexes has been investigated. acs.org These reactions yield a series of mixed sodium-magnesium enolate complexes. For instance, the use of different molar equivalents of the ketone produces distinct homoanionic and heteroanionic structures. X-ray crystallographic studies have revealed that these complexes can adopt tetranuclear Na···Mg···Mg···Na or smaller trinuclear Na···Mg···Na chain arrangements, with the metal centers bridged by enolato oxygen atoms. acs.org For comparison, the homometallic sodium enolate, [Na₂{OC(=CH₂)Mes}₂(TMEDA)₂], exists as a simple O-bridged dimer. acs.org

Lithium and Zinc Enolates: Mixed lithium-zinc enolates of 2,4,6-trimethylacetophenone have been synthesized and characterized. figshare.comstrath.ac.uk Reaction of the ketone with an all-amido homoleptic zincate, [LiZn(TMP)₃] (where TMP = 2,2,6,6-tetramethylpiperidide), results in compounds with a trinuclear Li···Zn···Li chain structure featuring enolate O bridges. figshare.comstrath.ac.uk In contrast, the homoleptic zinc enolate, [(TMEDA)Zn{OC(=CH₂)Mes}₂], which is formed from the reaction with the zinc amide Zn(TMP)₂, adopts a rare monomeric structure where the two enolate ligands bind terminally to the zinc center. figshare.comstrath.ac.uk

The structural arrangements of these enolates are significantly influenced by the metals involved and the stoichiometry of the reactants. Below is a summary of some characterized enolate complexes of 2,4,6-trimethylacetophenone.

| Compound Formula | Metal(s) | Structural Motif |

| [Na₂Mg₂{μ-OC(=CH₂)Mes}₆(TMEDA)₂] | Na, Mg | Tetranuclear Na···Mg···Mg···Na chain |

| [Na₂Mg{μ-OC(=CH₂)Mes}₄(TMEDA)₂] | Na, Mg | Trinuclear Na···Mg···Na chain |

| [Na₂{OC(=CH₂)Mes}₂(TMEDA)₂] | Na | Dimer |

| [(TMEDA)₂Li₂Zn{OC(=CH₂)Mes}₄] | Li, Zn | Trinuclear Li···Zn···Li chain |

| [(TMEDA)Zn{OC(=CH₂)Mes}₂] | Zn | Monomer |

Data sourced from references acs.orgfigshare.comstrath.ac.uk.

Kinetic and Mechanistic Studies of Enolization Reactions

The mechanism of enolization of ketones can be complex, and detailed kinetic studies are essential for understanding the reaction pathways.

Kinetic studies on the enolization of ketones mediated by metal amides, such as magnesium bis(hexamethyldisilazide), have provided significant mechanistic insights. researchgate.net For the enolization of propiophenone (B1677668), a related ketone, a large primary deuterium (B1214612) isotope effect (kH/kD) of 18.9 at 295 K was observed. researchgate.net Such a large value is indicative that the transfer of the α-proton is the rate-limiting step of the reaction. Furthermore, the strong temperature dependence of this isotope effect suggests that quantum mechanical tunneling plays a role in the proton transfer process. researchgate.net This indicates that the proton does not simply pass over the activation barrier but can also pass through it.

Mechanistic investigations involving magnesium bis(hexamethyldisilazide) and propiophenone have shown that the reaction proceeds through the rapid and complete formation of a ketone-magnesium intermediate. researchgate.net This intermediate then undergoes a first-order decay in a rate-limiting step that is independent of the concentration of excess magnesium amide. researchgate.net Spectroscopic and computational studies suggest this intermediate is a three-coordinate monomer where the ketone is bound to the magnesium center. The enolization is proposed to occur via an intramolecular proton transfer from the α-carbon of the coordinated ketone to the nitrogen atom of a bound hexamethyldisilazide ligand. researchgate.net This type of metal-mediated, intramolecular proton transfer represents a key mechanistic pathway for the deprotonation of ketones.

Diverse Carbonyl Reactivity and Rearrangement Pathways

The carbonyl group of 2,4,6-trimethylacetophenone is the site of various chemical transformations, most notably nucleophilic addition reactions. However, the reactivity of this ketone is significantly moderated by the steric bulk of the 2,4,6-trimethylphenyl (mesityl) group.

Nucleophilic Addition Reactions (e.g., Grignard Reagents)

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. studyraid.com Grignard reagents are potent carbon-based nucleophiles that readily add to aldehydes and ketones to form alcohols after an acidic workup. masterorganicchemistry.comyoutube.com

The reaction proceeds via the attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comyoutube.com Subsequent protonation of this intermediate yields the corresponding alcohol.

In the case of 2,4,6-trimethylacetophenone, the presence of the two ortho-methyl groups on the aromatic ring creates significant steric hindrance around the carbonyl group. researchgate.net This steric congestion is expected to decrease the rate of nucleophilic attack compared to less hindered ketones like acetophenone (B1666503). studyraid.comreddit.com While the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol, the reaction conditions might need to be more forcing to overcome the steric barrier imposed by the mesityl group. nih.gov

The general transformation is as follows:

Reaction of 2,4,6-Trimethylacetophenone with a Grignard Reagent

| Reactant 1 | Reactant 2 | Product (after workup) |

| 2,4,6-Trimethylacetophenone | R-MgX (Grignard Reagent) | 2-(2,4,6-trimethylphenyl)alkan-2-ol |

Peroxide-Mediated Oxidations and Rearrangements (e.g., Baeyer-Villiger Analogs)

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters through an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This transformation is typically mediated by peroxyacids (like m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The reaction proceeds via the "Criegee intermediate," formed by the addition of the peroxyacid to the protonated ketone. wikipedia.org A key feature of this reaction is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of 2,4,6-trimethylacetophenone, the two groups attached to the carbonyl are the 2,4,6-trimethylphenyl (mesityl) group and a methyl group. Based on the established migratory aptitude, the aryl group (phenyl) has a higher migratory aptitude than the methyl group. organic-chemistry.org Therefore, in a hypothetical Baeyer-Villiger oxidation of 2,4,6-trimethylacetophenone, the 2,4,6-trimethylphenyl group would be expected to migrate, leading to the formation of 2,4,6-trimethylphenyl acetate (B1210297).

Hypothetical Baeyer-Villiger Oxidation of 2,4,6-Trimethylacetophenone:

Reactant: 2,4,6-Trimethylacetophenone

Reagent: Peroxyacid (e.g., m-CPBA)

Migrating Group: 2,4,6-trimethylphenyl group

Expected Product: 2,4,6-trimethylphenyl acetate

However, the significant steric hindrance around the carbonyl group, caused by the two ortho-methyl groups on the aromatic ring, could pose a substantial challenge to this reaction. Sterically hindered ketones are known to be less reactive in Baeyer-Villiger oxidations. The approach of the bulky peroxyacid to the carbonyl carbon would be impeded, potentially leading to very slow reaction rates or requiring harsh reaction conditions. While the electronic preference for the migration of the aryl group is clear, the steric accessibility for the initial nucleophilic attack is a critical kinetic barrier.

Oxime Formation and Beckmann Rearrangement Chemistry

The reaction of 2,4,6-trimethylacetophenone with hydroxylamine (B1172632) to form an oxime is significantly affected by the steric hindrance from the ortho-methyl groups. acs.org While oxime formation is a standard reaction for less hindered ketones, attempts to prepare 2,4,6-trimethylacetophenone oxime using ordinary procedures often result in failure or very low yields. acs.orgwikipedia.org For instance, oximation in aqueous solvents is generally unsuccessful. However, a 4% yield was achieved using a mixture of water and ethanol, and a 40% yield was obtained using pyridine (B92270) as a solvent with an extended reaction time. acs.org

Once formed, the 2,4,6-trimethylacetophenone oxime can undergo the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgorganic-chemistry.org The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org In the Beckmann rearrangement of 2,4,6-trimethylacetophenone oxime, this migration results in the formation of N-(2,4,6-trimethylphenyl)acetamide. acs.orgrsc.org

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the simultaneous migration of the anti-periplanar group to the nitrogen atom, displacing the water molecule and forming a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.com Studies of this rearrangement in sulfuric and perchloric acids have been reported. rsc.org

| Reaction Stage | Compound Name | Key Observations |

| Oximation | 2,4,6-Trimethylacetophenone Oxime | Formation is difficult due to steric hindrance; requires specific solvents (e.g., pyridine) and extended reaction times for moderate yields. acs.org |

| Rearrangement | N-(2,4,6-trimethylphenyl)acetamide | Formed via acid-catalyzed Beckmann rearrangement of the oxime. acs.org The 2,4,6-trimethylphenyl group migrates. rsc.org |

Catalytic Hydrogenation and Reduction Strategies

Transfer hydrogenation is a common method for the reduction of ketones to alcohols, using a hydrogen donor molecule (like 2-propanol) in the presence of a metal catalyst. uni-lj.si Catalysts based on earth-abundant metals like manganese, particularly those supported by N-heterocyclic carbene (NHC) ligands, have emerged as effective systems for this transformation. chemrxiv.org These Mn(I)-NHC complexes can catalyze the hydrogenation of various alkenes and carbonyl compounds. chemrxiv.org

The general catalytic cycle for transfer hydrogenation of a ketone involves:

Formation of a metal-hydride species from the catalyst precursor and the hydrogen donor.

Coordination of the ketone to the metal center.

Insertion of the carbonyl group into the metal-hydride bond to form a metal-alkoxide intermediate.

Protonolysis of the metal-alkoxide to release the alcohol product and regenerate the active catalyst.

While these catalysts are effective for a range of ketones like acetophenone, their performance with highly substituted substrates is a critical consideration. acs.orgacs.org

The catalytic reduction of 2,4,6-trimethylacetophenone is profoundly influenced by the steric bulk of the substrate. The methyl groups at the ortho positions of the aromatic ring create significant steric hindrance around the carbonyl group. This crowding impedes the coordination of the ketone to the active site of the metal catalyst, which is a crucial step in the hydrogenation mechanism. mdpi.com

Research on the transfer hydrogenation of various ketones using MgO as a catalyst demonstrated this effect clearly. While acetophenone and other less hindered ketones were readily reduced, 2,4,6-trimethylacetophenone was found to be unreactive under the same conditions. mdpi.com This lack of reactivity was attributed directly to the substantial steric hindrance preventing the molecule from effectively interacting with the catalyst surface. mdpi.com

This observation is consistent with broader principles in catalysis, where the steric profile of a substrate is a key determinant of its reactivity. For bulky ketones, the efficiency of both homogeneous and heterogeneous catalysts can be dramatically reduced. nih.govacs.orgnih.gov

| Substrate | Catalyst System | Reactivity in Transfer Hydrogenation | Primary Reason |

| Acetophenone | Various (e.g., Fe, Co, Ru complexes) | Generally high | Low steric hindrance allows for effective catalyst-substrate interaction. acs.orgacs.orgresearchgate.net |

| 2,4,6-Trimethylacetophenone | MgO | Unreactive | Significant steric hindrance from ortho-methyl groups prevents coordination to the catalyst. mdpi.com |

Photoinduced Reactions and Excited State Photochemistry

Ortho-methyl substituted acetophenones, including 2,4,6-trimethylacetophenone, exhibit characteristic photochemical behavior, notably photoenolization. rsc.org Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. rsc.org From either the excited singlet or triplet state, an intramolecular hydrogen transfer can occur from one of the ortho-methyl groups to the carbonyl oxygen. rsc.org

This hydrogen transfer process generates a short-lived intermediate known as a photoenol. rsc.org In the case of 2,4,6-trimethylacetophenone, this results in the formation of a xylylenol-type transient species. Laser flash photolysis studies have been used to investigate these initial reaction steps. rsc.org Research has shown that for 2,4,6-trimethylacetophenone, as with other ortho-methyl acetophenones, internal hydrogen transfer occurs from both the first excited singlet state and the triplet state. rsc.org

The photoenol is an isomeric form of the original ketone and has a distinct absorption spectrum. rsc.org This enol is generally unstable and will revert to the original ketone structure through a process called reketonization. rsc.org The decay rate of the photoenol is influenced by the solvent environment. rsc.org These photoenolization pathways represent a primary photochemical process for this class of compounds, driven by the proximity of the ortho-methyl C-H bonds to the excited carbonyl group.

Triplet and Singlet State Reactivity in Solution

The photochemistry of ketones like 2,4,6-trimethylacetophenone is complex, involving electronically excited singlet and triplet states. Upon absorption of light, the ketone is promoted to an excited singlet state (S₁). From here, it can either react directly or undergo intersystem crossing (ISC) to form a longer-lived triplet state (T₁). The subsequent reactions are dictated by the nature of these excited states.

For ortho-methyl-substituted acetophenones, a key photochemical reaction is photoenolization, which involves intramolecular hydrogen abstraction from an ortho-methyl group by the excited carbonyl oxygen. rsc.org This process can occur from both the singlet and triplet excited states. rsc.org

The primary photochemical process for 2,4,6-trimethylacetophenone is the Norrish type I reaction, which involves the homolytic cleavage of the bond between the carbonyl group and the aromatic ring (α-cleavage). wikipedia.org This cleavage can occur from either the excited singlet or triplet state, forming an acyl radical and a mesityl radical. wikipedia.org

Table 3.1: Photochemical Reactivity of 2,4,6-Trimethylacetophenone

| Excited State | Primary Reaction Pathway | Description |

|---|---|---|

| Singlet (S₁) State | Photoenolization / α-Cleavage | Upon excitation, the molecule can undergo rapid intramolecular hydrogen abstraction from an ortho-methyl group or undergo homolytic α-cleavage. |

| Triplet (T₁) State | Photoenolization / α-Cleavage | After intersystem crossing, the longer-lived triplet state can also lead to photoenolization or α-cleavage. The relative efficiency of these pathways can be influenced by the solvent. rsc.org |

Studies using laser flash photolysis on related ortho-methyl acetophenones have shown that the triplet state reactivity is sensitive to solvent polarity. rsc.org For instance, the decay rate of the triplet state for 2-methylacetophenone decreases significantly in more polar solvents, which is attributed to solvent-induced shifts in the energy levels of the n,π* and π,π* electronic configurations. rsc.org This interplay governs the efficiency of processes like hydrogen abstraction.

Reactions with Permethyltitanocene Derivatives

While specific literature detailing the reaction of 2,4,6-trimethylacetophenone with permethyltitanocene derivatives is scarce, the reactivity can be inferred from the extensive research on titanocene-catalyzed reactions of ketones. mdpi.com Titanocene (B72419) derivatives, particularly in their Ti(III) oxidation state, are powerful single-electron transfer agents used in various C-C bond-forming reactions. mdpi.comresearchgate.net

Permethyltitanocene, [Cp₂Ti], where Cp is the pentamethylcyclopentadienyl ligand, is an electron-rich and sterically bulky version of titanocene. Its reactions with ketones like 2,4,6-trimethylacetophenone would be heavily influenced by the steric hindrance from both reactants.

Potential reactions include:

Pinacol (B44631) Coupling: A classic reaction involving the reductive coupling of two ketone molecules. The mechanism involves the reduction of the ketone by the low-valent titanocene species to form a ketyl radical. Dimerization of two ketyl radicals yields a pinacolate, which can then be hydrolyzed to a pinacol (a 1,2-diol). However, the extreme steric bulk of both 2,4,6-trimethylacetophenone and a permethyltitanocene catalyst would likely make this bimolecular reaction very slow or altogether unfavorable.

Hydrosilylation: Titanocene complexes can catalyze the hydrosilylation of ketones to form silyl (B83357) ethers, which upon hydrolysis yield secondary alcohols. acs.orgmit.edu The reaction involves the activation of a silane (B1218182) by the titanium catalyst. The steric hindrance around the carbonyl group of 2,4,6-trimethylacetophenone would be a critical factor in determining the reaction's efficiency.

Barbier-type Reactions: Titanocene(III) can catalyze the allylation or propargylation of ketones. mdpi.comresearchgate.net These reactions typically involve an alkyl halide and a reducing agent. Again, the accessibility of the carbonyl carbon in 2,4,6-trimethylacetophenone to the organotitanium intermediate would be the rate-limiting factor.

In all these potential transformations, the two ortho-methyl groups of 2,4,6-trimethylacetophenone create a sterically crowded environment around the carbonyl group. This would significantly hinder the approach of the bulky permethyltitanocene catalyst or any derived organometallic intermediates, likely resulting in much lower reaction rates compared to less substituted ketones like acetophenone itself.

Compound Reference Table

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 2,4,6-trimethylacetophenone in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of its proton and carbon signals, shedding light on the electronic environment of each nucleus.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 2,4,6-trimethylacetophenone are characterized by a set of distinct signals that correspond to the different magnetic environments of the hydrogen and carbon atoms within the molecule.

In the ¹³C NMR spectrum, recorded in deuterochloroform (CDCl₃), a total of nine signals are observed, consistent with the molecular symmetry. The carbonyl carbon (C=O) resonates significantly downfield at approximately 198.3 ppm, a characteristic chemical shift for ketones. The aromatic carbons display signals in the range of 125.6 to 138.3 ppm. The methyl carbons of the three trimethyl groups on the aromatic ring and the acetyl methyl group exhibit signals at higher field, specifically at 21.3 and 26.6 ppm.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198.3 |

| Aromatic C | 138.3 |

| 137.2 | |

| 133.8 | |

| 128.7 | |

| 128.4 | |

| 125.6 | |

| -CH₃ (Acetyl) | 26.6 |

| -CH₃ (Aromatic) | 21.3 |

Analysis of Carbonyl Group Anisotropies and Steric Effects on Chemical Shifts

The chemical shifts of the protons in 2,4,6-trimethylacetophenone are significantly influenced by both the magnetic anisotropy of the carbonyl group and the steric hindrance imposed by the ortho-methyl groups. The carbonyl group creates a cone of magnetic anisotropy, causing protons located in the deshielding region to shift downfield and those in the shielding region to shift upfield.

Furthermore, the steric clash between the acetyl group and the two ortho-methyl groups forces the acetyl group to twist out of the plane of the aromatic ring. This deviation from planarity has been investigated using lanthanide-induced shift (L.I.S.) NMR experiments. rsc.org These studies have shown that the acetyl group has a dihedral angle of 60–90° with respect to the aromatic ring. rsc.org This lack of coplanarity reduces the conjugation between the carbonyl group and the benzene (B151609) ring, which in turn affects the electronic distribution and the resulting chemical shifts. rsc.org The analysis of carbonyl substituent chemical shifts (SCS) in a series of aromatic ketones, including 2,4,6-trimethylacetophenone, has allowed for the quantification of these electric field, magnetic anisotropy, and steric effects on the long-range protons. modgraph.co.uk

Multi-dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

While specific studies detailing the application of multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the complete structural confirmation of 2,4,6-trimethylacetophenone are not prevalent in the surveyed literature, these techniques are instrumental in modern structural elucidation.

A hypothetical application of these techniques would be as follows:

COSY: A ¹H-¹H COSY experiment would reveal the coupling network between protons. In the case of 2,4,6-trimethylacetophenone, this would primarily confirm the absence of coupling between the distinct singlet signals.

HMQC/HSQC: A ¹H-¹³C HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC: A ¹H-¹³C HMBC experiment would provide information about longer-range (two- and three-bond) correlations between protons and carbons. For instance, it would show correlations between the acetyl methyl protons and the carbonyl carbon, as well as the quaternary aromatic carbon to which the acetyl group is attached. Similarly, correlations between the aromatic protons and the various aromatic carbons would be observed, allowing for the complete and unambiguous assignment of the quaternary and protonated aromatic carbons.

Solvent Effects on NMR Spectral Parameters

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides precise information about the solid-state structure of molecules and their aggregates, offering a definitive picture of bond lengths, bond angles, and intermolecular interactions.

Determination of Enolate Aggregation States and Coordination Geometries

The enolates of 2,4,6-trimethylacetophenone are key intermediates in various organic reactions. Their reactivity and selectivity are highly dependent on their aggregation state and the coordination geometry around the metal center. X-ray crystallography has been successfully employed to determine the solid-state structures of its enolate derivatives.

A study on the metalation of 2,4,6-trimethylacetophenone using organozinc reagents led to the isolation and crystallographic characterization of a dimeric lithium enolate, [(TMEDA)₂Li₂{OC(=CH₂)Mes}₂], and a monomeric homoleptic zinc enolate, [(TMEDA)Zn{OC(=CH₂)Mes}₂]. acs.org

In the dimeric lithium enolate, two lithium atoms are bridged by the oxygen atoms of the two enolate moieties, with each lithium atom also coordinated to a TMEDA (tetramethylethylenediamine) ligand. acs.org This results in a four-membered Li₂O₂ core. acs.org

The monomeric zinc enolate features a single zinc atom coordinated to two enolate ligands and one TMEDA ligand. acs.org The two enolate groups bind terminally to the zinc center. acs.org These crystallographic studies provide invaluable insights into the structural diversity of metal enolates and how the nature of the metal and ligands influences their aggregation and coordination behavior. acs.org

Crystal Structures of Organometallic Complexes Derived from 2,4,6-Trimethylacetophenone

Organometallic complexes are frequently synthesized from ketones through the formation of Schiff base ligands, such as semicarbazones or hydrazones, which can then chelate to a metal center. researchgate.netnih.gov While specific crystal structures of organometallic complexes derived directly from 2,4,6-trimethylacetophenone are not extensively detailed in prominent literature, the established methodology allows for a clear projection of their structural elucidation.

The synthesis would typically involve a condensation reaction between 2,4,6-trimethylacetophenone and a compound like semicarbazide (B1199961) to form 2,4,6-trimethylacetophenone semicarbazone. This ligand can then be reacted with a metal salt (e.g., of copper, zinc, or manganese) to form a stable organometallic complex.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of such complexes. A suitable crystal is grown and irradiated with X-rays, producing a diffraction pattern. The analysis of this pattern reveals the precise arrangement of atoms in the crystal lattice. Key crystallographic data obtained include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the precise bond lengths and angles within the molecule. This data provides unequivocal proof of the coordination geometry around the metal center and the conformation of the ligand.

For an illustrative mononuclear metal complex derived from a 2,4,6-trimethylacetophenone Schiff base ligand, the expected crystallographic data would be presented as shown in Table 1.

Table 1. Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Organometallic Complex Derived from a 2,4,6-Trimethylacetophenone Ligand

| Parameter | Value |

|---|---|

| Empirical Formula | C12H16Cl2MnN2O |

| Formula Weight | 342.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 16.745(5) |

| c (Å) | 10.987(4) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1510.9(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.504 |

Mass Spectrometry for Molecular Characterization and Reaction Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structure of organic compounds. High-resolution and hyphenated mass spectrometry techniques are particularly powerful in the analysis of 2,4,6-trimethylacetophenone.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. Unlike nominal mass, which is the integer mass of the most abundant isotope of each element, the exact mass is the calculated mass based on the precise masses of the specific isotopes.

For 2,4,6-trimethylacetophenone, the molecular formula is C₁₁H₁₄O. HRMS can easily distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The ability to determine the exact mass with high accuracy is crucial for confirming the identity of synthesized compounds and for identifying unknown substances in a sample.

Table 2. Accurate Mass Determination of 2,4,6-Trimethylacetophenone by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Nominal Mass | 162 |

| Monoisotopic Mass (Exact Mass) | 162.104465 g/mol spectrabase.com |

| Technique | High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. koreascience.kr This is particularly useful for analyzing complex mixtures. For instance, 2,4,6-trimethylacetophenone is used as a photoinitiator in UV-curable coatings and inks. cymitquimica.com LC-MS could be employed to separate the ketone from monomers, oligomers, and other additives in the formulation and to identify and quantify its photolysis products after UV exposure.

A Quadrupole Time-of-Flight (QTOF) mass spectrometer is a hybrid instrument that offers both high resolution and the ability to perform tandem mass spectrometry (MS/MS). In a hypothetical metabolite identification study, an organism could be exposed to 2,4,6-trimethylacetophenone. Biological samples would then be analyzed by LC-QTOF-MS. The instrument would first determine the accurate mass of the parent compound and any potential metabolites. Then, MS/MS would be used to fragment these molecules. By analyzing the fragmentation patterns, the structure of the metabolites (e.g., hydroxylated or conjugated derivatives) can be elucidated.

Electronic Spectroscopy and Spectroscopic Theory

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and non-bonding electrons.

Like other aromatic ketones, the UV-Vis absorption spectrum of 2,4,6-trimethylacetophenone is characterized by two main types of electronic transitions. The first is a strong absorption band, typically below 250 nm, corresponding to a π → π* transition associated with the benzene ring. The second is a much weaker band at longer wavelengths (around 280-350 nm) corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.

The presence of three methyl groups on the aromatic ring acts as auxochromes, which are expected to cause a bathochromic (red) shift in the π → π* transition compared to the parent compound, acetophenone. This is due to the electron-donating nature of the methyl groups.

Table 3. Comparison of UV-Vis Absorption Maxima (λmax) for Acetophenone and 2,4,6-Trimethylacetophenone

| Compound | Solvent | λmax (π → π*) (nm) | λmax (n → π*) (nm) |

|---|---|---|---|

| Acetophenone | Water | 244 | ~280 |

| 2,4,6-Trimethylacetophenone | Cyclohexane | ~252 (Estimated) | ~320 (Estimated) |

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting electronic spectra. researchgate.net These calculations can model the electronic transitions of a molecule and generate a theoretical UV-Vis spectrum that can be compared directly with experimental results.

The process involves first optimizing the ground-state geometry of the 2,4,6-trimethylacetophenone molecule using DFT. Then, TD-DFT calculations are performed on this optimized structure to compute the energies of various electronic excitations from the ground state to different excited states. The output provides the wavelength of each transition and its corresponding oscillator strength, which is a measure of the transition's intensity.

By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific electronic transition (e.g., HOMO → LUMO) and its character (e.g., π → π* or n → π*). This correlation provides a deep understanding of the molecule's electronic structure.

Table 4. Representative TD-DFT Calculated Electronic Transitions for 2,4,6-Trimethylacetophenone (Hypothetical Data)

| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | 318 | 0.005 | n → π* | n → π* |

| S₀ → S₂ | 255 | 0.180 | HOMO → LUMO | π → π* |

| S₀ → S₃ | 215 | 0.450 | HOMO-1 → LUMO | π → π* |

Computational and Theoretical Studies of 2,4,6 Trimethylacetophenone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule, governed by the distribution of its electrons.

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic properties of organic compounds due to its balance of accuracy and computational cost. Using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can perform geometry optimizations to find the most stable three-dimensional structure of 2,4,6-trimethylacetophenone. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. scispace.com

Furthermore, DFT allows for the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic and nucleophilic attacks. scispace.com In studies of related compounds, such as derivatives of 2,4,6-trimethylacetophenone, conceptual DFT descriptors like Parr functions are used to precisely identify the most electrophilic and nucleophilic centers within the molecule, providing quantitative insights into its reactivity and regioselectivity in reactions. researchgate.net The Global Electron Density Transfer (GEDT) can also be calculated for a reaction, confirming its polar nature. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of 2,4,6-Trimethylacetophenone

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability, reactivity |

Note: The values in this table are illustrative and representative of typical results from DFT calculations on similar aromatic ketones.

While DFT is excellent for ground-state properties, studying excited states and photochemical reactions often requires more advanced ab initio methods. For acetophenone (B1666503) derivatives, photochemical processes like α-cleavage and hydrogen abstraction are known to proceed through the triplet n,π* excited state. researchgate.net

To accurately describe such excited states, especially where electron correlation is complex, multi-reference methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic structure of excited states by considering all important electronic configurations. However, for quantitative accuracy in reaction energetics, dynamic electron correlation must be included. This is often achieved with a second-order perturbation theory correction, known as CASPT2. rsc.org These methods are computationally intensive but are essential for building an accurate picture of the potential energy surfaces of photochemical reactions, allowing for the calculation of activation barriers and reaction pathways for processes originating from the excited state of 2,4,6-trimethylacetophenone.

Theoretical Modeling of Spectroscopic Parameters

Computational methods are invaluable for interpreting and predicting spectroscopic data, aiding in structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure analysis. Quantum mechanical calculations, particularly using DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. The typical methodology involves first optimizing the molecule's geometry with a reliable DFT functional (like B3LYP) and basis set. nih.gov Following this, NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method, often with a different functional (e.g., mPW1PW91) and a larger basis set specifically chosen for its accuracy in predicting NMR parameters. nih.govidc-online.com

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data can help assign signals, confirm a proposed structure, or even distinguish between different possible stereoisomers or conformers. nih.gov

Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for 2,4,6-Trimethylacetophenone

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O | 208.0 | 207.5 | -0.5 |

| C1 (ipso-acetyl) | 138.0 | 137.8 | -0.2 |

| C2, C6 (ipso-methyl) | 136.5 | 136.9 | +0.4 |

| C4 (ipso-methyl) | 139.0 | 138.7 | -0.3 |

| C3, C5 | 128.5 | 128.8 | +0.3 |

| CH₃ (acetyl) | 32.0 | 31.6 | -0.4 |

| CH₃ (2,6-Me) | 21.0 | 21.3 | +0.3 |

Note: Data is hypothetical, based on typical accuracies of DFT-based NMR prediction methods.

The electronic transitions that give rise to UV-Visible absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. worktribe.com

For 2,4,6-trimethylacetophenone, TD-DFT calculations can predict the wavelength of maximum absorption (λₘₐₓ) for transitions such as the n→π* transition associated with the carbonyl group and the π→π* transitions of the aromatic ring. The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. These theoretical spectra can be compared with experimental UV-Vis data to understand the nature of the electronic transitions. worktribe.com

Mechanistic Insights from Computational Simulations

Computational simulations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that a located transition state correctly connects the reactants and products. Analysis of the electron density along the reaction pathway, for instance, using the Electron Localization Function (ELF), reveals the precise mechanism of bond formation, indicating whether the process is concerted or stepwise, and synchronous or asynchronous. researchgate.net Such computational mechanistic studies provide a level of detail that is often inaccessible through experimental means alone.

Characterization of Intermediates and Transition States

Computational chemistry offers a powerful toolkit to identify and characterize the transient species that are often experimentally elusive. In the context of reactions involving 2,4,6-trimethylacetophenone, theoretical studies have been instrumental in detailing the geometric and energetic properties of intermediates and transition states.

One area of focus has been the photoenolization of ortho-methyl-substituted acetophenones, a class of compounds to which 2,4,6-trimethylacetophenone belongs. Experimental studies have identified the formation of an enol intermediate upon photoirradiation. Computational models can further elaborate on the structure of this enol, providing precise bond lengths and angles that are difficult to obtain experimentally.

Furthermore, theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial in mapping the potential energy surface of a reaction. This allows for the localization and characterization of transition states—the highest energy points along a reaction coordinate. For instance, in the metalation of 2,4,6-trimethylacetophenone using organozinc reagents, DFT studies can elucidate the structure of the transition state leading to the formation of the zinc enolate. These calculations can reveal the key interactions between the ketone and the organozinc base that facilitate the deprotonation event.

Understanding Selectivity and Reaction Pathways

Beyond the characterization of individual species, computational studies are pivotal in understanding why a particular reaction proceeds through one pathway over another, a concept known as selectivity. By calculating the activation energies associated with different possible reaction channels, researchers can predict the favored products.

For 2,4,6-trimethylacetophenone, the steric hindrance imposed by the three methyl groups on the aromatic ring significantly influences its reactivity and the selectivity of its reactions. Computational models can quantify these steric effects, providing a rationale for observed product distributions. For example, in reactions where nucleophilic attack at the carbonyl carbon is possible, theoretical calculations can compare the energetic barriers for attack from different trajectories, explaining why certain approaches are disfavored due to steric clashes.

In the study of its photoenolization, computational chemistry can help to understand the dynamics of the excited state and the subsequent hydrogen transfer that leads to the enol intermediate. By analyzing the electronic structure of the excited state, it is possible to rationalize the regioselectivity of the enol formation.

Emerging Research Areas and Applications of 2,4,6 Trimethylacetophenone Derivatives

Role as Chemical Building Blocks and Synthetic Intermediates

Derivatives of 2,4,6-trimethylacetophenone serve as crucial intermediates in the synthesis of more complex molecules. Its versatile reactivity allows for a variety of chemical transformations, making it a valuable starting material in several industrial and research applications.

Industrial Importance in Fine Chemicals and Pigments

2,4,6-Trimethylacetophenone is recognized as a key building block in the landscape of organic synthesis. It is utilized in the production of various fine chemicals, which are pure, single substances produced in limited quantities and sold at a high price. These include active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals for the electronics and polymer industries. metosystems.com The compound's characteristic sweet, floral odor also lends to its use in the fragrance and flavor industry. cymitquimica.com In perfumery, it can be used as a modifier for various floral and herbal scents. chemicalbook.com

While its direct role in pigment manufacturing is not extensively documented in publicly available research, its utility as a versatile intermediate in organic synthesis suggests potential applications in the development of novel organic pigments and dyes. The synthesis of complex organic molecules often relies on the availability of robust and reactive starting materials like 2,4,6-trimethylacetophenone.

Precursors for Advanced Functional Materials (e.g., Photoinitiators)

A significant and rapidly growing application of 2,4,6-trimethylacetophenone derivatives is in the formulation of photoinitiators. nih.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. fishersci.com This technology is central to UV-curable coatings, inks, and adhesives, which offer environmental benefits such as reduced solvent emissions and energy consumption. thegoodscentscompany.com

The 2,4,6-trimethylbenzoyl moiety, derived from 2,4,6-trimethylacetophenone, is a key component in several highly efficient Type I photoinitiators. These molecules undergo unimolecular bond cleavage upon irradiation to produce free radicals that trigger polymerization. fishersci.com

Table 1: Examples of Photoinitiators Derived from 2,4,6-Trimethylbenzoyl Structures

| Photoinitiator Name | Chemical Structure Features | Key Applications |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Contains two 2,4,6-trimethylbenzoyl groups attached to a phosphine (B1218219) oxide core. | Widely used in UV-curable coatings, inks, and dental composites due to its high reactivity and bleaching properties. |

| 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) | A highly efficient and widely used photoinitiator. researchgate.net | Utilized in a variety of photopolymerization processes. researchgate.net |

| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | A water-soluble photoinitiator. nih.gov | Suitable for hydrogel formation in biomedical applications like bioprinting and tissue engineering. nih.gov |

| Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) | A tailor-made photoinitiator with enhanced solubility. chemicalbook.com | Specifically designed for dental adhesives where solubility in acidic aqueous formulations is crucial. chemicalbook.com |

Recent research has focused on developing novel photoinitiators based on the 2,4,6-trimethylbenzoyl scaffold with improved properties, such as enhanced solubility in water for biomedical applications and reduced cytotoxicity for safer use in consumer and medical products. researchgate.netnih.gov For instance, a non-cytotoxic alternative to the widely used but potentially toxic TPO has been synthesized, demonstrating the ongoing innovation in this area. researchgate.net

Advanced Catalysis and Organometallic Reagent Development

The sterically demanding nature of 2,4,6-trimethylacetophenone has made it a valuable tool for probing the reactivity and structure of organometallic compounds. Its reactions with various metal reagents have led to the synthesis and characterization of novel catalysts and synthetic intermediates.

Design and Synthesis of New Metal-Based Catalysts

Research has demonstrated that 2,4,6-trimethylacetophenone can be used to synthesize unique metal enolates, which are important intermediates in organic synthesis and can act as catalysts or catalyst precursors. For example, the reaction of 2,4,6-trimethylacetophenone with organozinc reagents has been studied to understand the role of the base in determining the composition and structure of the resulting zinc enolates. This fundamental research provides insights into the mechanisms of metal-mediated reactions and can guide the design of new, more efficient catalysts.

Exploration of Mixed-Metal Reagents in Organic Synthesis

The study of mixed-metal reagents, which contain two or more different metals, is a burgeoning area of organometallic chemistry. These reagents can exhibit unique reactivity that is not observed with their single-metal counterparts. The reaction of 2,4,6-trimethylacetophenone with mixed sodium-magnesium alkyl complexes has led to the synthesis and structural characterization of novel mixed-metal enolates. These studies are crucial for understanding the synergistic effects between different metals in a single molecule and for developing new synthetic methodologies that utilize these cooperative effects.

Biochemical Research and Natural Product Studies

While acetophenone (B1666503) and its derivatives are found in nature and exhibit a wide range of pharmacological activities, there is a notable lack of research specifically focused on 2,4,6-trimethylacetophenone in the context of biochemical research and natural product studies. nih.gov A comprehensive review of naturally occurring acetophenones highlights various hydroxylated and prenylated derivatives with significant biological properties, but does not mention the isolation of 2,4,6-trimethylacetophenone from natural sources. nih.gov

Pharmacological studies have been conducted on more complex acetophenone derivatives, such as 2,4,6-trihydroxy-3-geranyl acetophenone, which has shown anti-inflammatory and anti-cancer properties. However, these findings are not directly applicable to 2,4,6-trimethylacetophenone.

The field of biocatalysis has explored the enantioselective bioreduction of acetophenone and its analogues to produce chiral alcohols, which are valuable building blocks for pharmaceuticals. While this demonstrates a general application of biocatalysis to acetophenones, specific studies focusing on the bioreduction of 2,4,6-trimethylacetophenone are not prominent in the current literature.

Identification of 2,4,6-Trimethylacetophenone Imine as an Antioxidant Metabolite

Imines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with an aldehyde or ketone, such as 2,4,6-trimethylacetophenone. The resulting imine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant potential. researchgate.net

The antioxidant capacity of a chemical compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. Research into various Schiff bases derived from acetophenones suggests that their antioxidant activity is often linked to the presence of specific functional groups, particularly phenolic hydroxyl (-OH) groups on the aromatic rings. nih.gov These groups can donate a hydrogen atom to a free radical, thereby stabilizing it.

While direct studies on the antioxidant activity of 2,4,6-trimethylacetophenone imine are not extensively documented, the broader class of acetophenone-derived Schiff bases has shown promising results in various antioxidant assays, such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging method. researchgate.net For instance, a study on imino chalcone (B49325) derivatives, which contain the imine functional group, demonstrated significant antioxidant activity, with some compounds showing stronger effects than the standard antioxidant ascorbic acid. Another study found that Schiff bases derived from chitosan (B1678972) and acetophenone derivatives exhibited superior antioxidant activity compared to the parent chitosan. ajchem-a.com The antioxidant potential of these molecules is often attributed to their ability to delocalize electrons across the C=N bond and adjacent aromatic systems, which helps in stabilizing the radical species formed during the scavenging process. researchgate.net

The investigation into 2,4,6-trimethylacetophenone imine as a potential antioxidant is part of a larger effort to identify new synthetic antioxidants that could have applications in preventing or mitigating oxidative stress-related conditions. mdpi.com

In Vitro Studies of Biological Activities of Derived Chalcones (e.g., Antimicrobial Screening)

Chalcones are another class of derivatives synthesized from acetophenones. They are precursors to flavonoids and are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. pharmatutor.orgijarsct.co.in These compounds are readily synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde. ijarsct.co.in Chalcones derived from substituted acetophenones have garnered significant attention for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. pharmatutor.orgresearchgate.netnih.gov

The antimicrobial potential of chalcones is particularly well-documented. The reactive α,β-unsaturated keto group is considered crucial for their biological activity. pharmatutor.org Numerous studies have demonstrated the efficacy of chalcone derivatives against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. jocpr.comscispace.comacgpubs.org

While specific studies on chalcones derived directly from 2,4,6-trimethylacetophenone are emerging, research on derivatives from the structurally analogous 2,4,6-trimethoxyacetophenone provides significant insight. A study focusing on chalcones synthesized from 2,4,6-trimethoxyacetophenone evaluated their antimicrobial activity against various bacterial and yeast strains. The findings indicated that substitutions on the second aromatic ring significantly influence the antimicrobial potency. acgpubs.org For example, compounds with fluoro and trifluoromethyl groups demonstrated potent activity against Staphylococcus aureus. acgpubs.org

The results from in vitro antimicrobial screenings are typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Screening of Selected Chalcone Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 |

| Chalcone Derivative 13 (Fluoro-substituted) | Staphylococcus aureus | 15.6 |

| Chalcone Derivative 14 (Fluoro-substituted) | Staphylococcus aureus | 7.81 |

Source: Data compiled from multiple studies on substituted chalcones. acgpubs.orggsconlinepress.com

These findings underscore the potential of chalcones derived from 2,4,6-substituted acetophenones as promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens. acgpubs.org

Q & A

Q. What are the most reliable synthetic pathways for 2,3,6-trimethylacetophenone, and how can reaction conditions be optimized?

The Fries rearrangement is a key method for synthesizing substituted acetophenones. For this compound, trimethylhydroquinone diacetate can be used as a starting material. The reaction typically employs catalysts like aluminum chloride (AlCl₃) under controlled anhydrous conditions. Critical parameters include temperature (optimized between 60–80°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side products. Post-reaction purification via column chromatography or recrystallization ensures high purity (>99%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions apply:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose following local regulations.

- Storage: Keep in sealed containers in a cool, dry area away from oxidizing agents .

Q. How can researchers validate the purity of this compound post-synthesis?

Gas chromatography (GC) with flame ionization detection (FID) is standard for purity assessment. Complementary methods include:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm structural integrity and absence of isomers.

- Melting Point Analysis: Compare experimental values (e.g., 118–120°C) with literature data .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data (e.g., boiling points) be resolved?

For 2,3,5-trimethylacetophenone, experimental boiling points (70.9±0.7°C) may deviate from calculated values (66.9°C) due to assumptions in computational models (e.g., ideal gas behavior). To address this:

- Use advanced methods like the transpiration technique for precise vapor pressure measurements.

- Apply corrections for non-ideality (e.g., Redlich-Kister equations) in activity coefficients.

- Cross-validate with group contribution models (e.g., Joback) for improved accuracy .

Q. What strategies optimize the selectivity of this compound in oxidative reactions?

Hierarchical mesoporous TS-1 zeolites enhance catalytic selectivity during oxidation. Key factors include:

- Catalyst Design: Adjust pore size (2–50 nm) to limit side reactions.

- Reaction Medium: Use biphasic systems (e.g., water/organic solvent) to improve mass transfer.

- Kinetic Control: Monitor oxygen partial pressure and agitation rates to favor desired pathways (e.g., hydroxylation over over-oxidation) .

Q. How do solvent systems influence the mass transfer efficiency of this compound in multiphase reactions?

In gas-liquid-liquid systems (e.g., oxidation), mass transfer coefficients (kₗa) depend on:

- Solvent Polarity: Non-polar solvents (hexane) reduce interfacial resistance compared to polar aprotic solvents (DMF).

- Agitation Speed: Higher speeds (≥500 rpm) increase gas dispersion and interfacial area.

- Additives: Surfactants (e.g., SDS) lower surface tension, enhancing oxygen diffusion .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in methyl-substituted acetophenone derivatives?

- Isomer Differentiation: Use 2D NMR (COSY, NOESY) to distinguish between 2,3,6- and 2,4,6-substituted isomers via spatial coupling patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formulas, while tandem MS (MS/MS) identifies fragmentation pathways unique to substitution patterns .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing hotspots and side reactions.

- Design of Experiments (DoE): Statistically optimize variables (temperature, catalyst loading) to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings